molecular formula C7H5NO4 B043170 3-Nitrobenzoic acid CAS No. 121-92-6

3-Nitrobenzoic acid

Cat. No.: B043170
CAS No.: 121-92-6
M. Wt: 167.12 g/mol
InChI Key: AFPHTEQTJZKQAQ-UHFFFAOYSA-N
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Description

3-Nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₄. It is an aromatic compound characterized by a nitro group (-NO₂) and a carboxylic acid group (-COOH) positioned meta to each other on a benzene ring. Under standard conditions, it appears as an off-white solid.

Scientific Research Applications

3-Nitrobenzoic acid has diverse applications in scientific research:

Safety and Hazards

3-Nitrobenzoic acid can cause skin and eye irritation with symptoms of exposure including methemoglobin, sensitization, irritation, and corneal damage . It is harmful if swallowed and may cause respiratory irritation .

Future Directions

3-Nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used to prepare some dyes . It can be useful in the production of the diagnostic drug amidotrizoic acid, a positive contrast agent for X-ray diagnosis .

Biochemical Analysis

Biochemical Properties

It is known that the presence of both carboxylic acid and nitro functional groups deactivate the ring with respect to electrophilic aromatic substitution reactions . This suggests that 3-Nitrobenzoic acid may interact with enzymes, proteins, and other biomolecules in a unique way, potentially influencing biochemical reactions.

Cellular Effects

It is known that this compound can cause skin and eye irritation with symptoms of exposure including methemoglobin, sensitisation, irritation, and corneal damage . This suggests that this compound may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the presence of both carboxylic acid and nitro functional groups deactivate the ring with respect to electrophilic aromatic substitution reactions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is stable under standard conditions . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that this compound is likely of modest toxicity, with LD50 (i.v., mouse) of 640 mg/kg . This suggests that this compound may have threshold effects observed in these studies, as well as toxic or adverse effects at high doses.

Metabolic Pathways

It is known that this compound is a precursor to 3-aminobenzoic acid, which is used to prepare some dyes . This suggests that this compound may interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known that this compound is soluble in oxygenated and chlorinated solvents . This suggests that this compound may interact with transporters or binding proteins, potentially affecting its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzoic acid is primarily synthesized through the nitration of benzoic acid at low temperatures. During this electrophilic aromatic substitution reaction, the carboxylic acid group directs the nitro group to the meta position. This process also yields 2-nitrobenzoic acid and 4-nitrobenzoic acid as side products .

Another synthetic route involves the nitration of methyl benzoate followed by hydrolysis. Additionally, oxidative cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid and the oxidation of 3-nitrobenzaldehyde are alternative methods .

Industrial Production Methods: Industrial production of this compound typically follows the nitration of benzoic acid due to its efficiency and cost-effectiveness. The reaction is conducted under controlled temperatures to maximize yield and minimize side products .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group, forming 3-aminobenzoic acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.

    Oxidation: The compound can be further oxidized under specific conditions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its unique positioning of functional groups, which imparts distinct chemical properties and reactivity patterns, making it valuable in various applications.

Properties

IUPAC Name

3-nitrobenzoic acid
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InChI

InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)
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InChI Key

AFPHTEQTJZKQAQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
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Molecular Formula

C7H5NO4
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Related CAS

827-95-2 (hydrochloride salt)
Record name 3-Nitrobenzoic acid
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DSSTOX Substance ID

DTXSID0025737
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Molecular Weight

167.12 g/mol
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Physical Description

M-nitrobenzoic acid appears as off white to yellowish-white crystals. Bitter taste. Melts in hot water. (NTP, 1992), Yellowish-white solid; [Hawley] Light yellow or off-white powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), 1 g dissolves in 320 mL water, 3 mL alc, 4 mL ether, 18 mL chloroform, about 2 mL methanol, 2.5 mL acetone, Very slightly sol in benzene, carbon disulfide, petroleum ether, Soluble in oxygenated and chlorinated solvents, In water, 3,576 mg/L at 25 °C
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Density

1.494 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.494
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Vapor Pressure

0.0000371 [mmHg]
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Color/Form

Monoclinic leaflets or prisms, Yellowish white crystals

CAS No.

121-92-6
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Record name Benzoic acid, 3-nitro-
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Melting Point

284 to 288 °F (NTP, 1992), 140-141 °C
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Synthesis routes and methods I

Procedure details

61 g of benzoic acid were suspended in 200 ml of 1,2-dichloroethane. The suspension was heated to 40° C. following the addition of 38.6 g (0.60 mol) of 98% nitric acid. 63.5 g of 100% sulphuric acid were then added dropwise over a period of 2 hours at that temperature, followed by stirring for another 3 hours. After cooling to 20° C., the deposit was filtered off. The filter residue was washed four times with 4 × 25 ml of 1,2-dichloroethane and then with water, followed by drying at 90° C. 32.6 g (39% of the theoretical yield) of 3-nitrobenzoic acid were obtained in this way.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
Quantity
63.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Similarly to Example 1, 250 g of m-nitrotoluene was oxidized in the presence of 150 g of acetic acid, 4.5 g of cobalt acetate tetrahydrate and 2 g of sodium bromide at a pressure of 25 bar, a temperature of 135°-145° C. and a gas exhaust rate of 3 1/min, within a period of 200 minutes. The reaction mixture, diluted with 400 g of 69% acetic acid, was cooled to 5° C. with stirring, filtered, twice washed with 125 g of 50% acetic acid at 5° C. and once with 150 g of water, the mother liquor (514.5 g) and the combined washing filtrates (441 g) being recovered separately. After drying, 230 g of m-nitrobenzoic acid was obtained.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
4.5 g
Type
catalyst
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 28.0 g (0.20 mol) of p-phenetidine, 23.6 g (0.10 mol) of 2,6-dichloro-3-nitrobenzoic acid, and 80 ml of N,N-dimethylaniline was heated five hours on a steam bath. The resulting mixture was diluted with chloroform and extracted with 1N aq. NaOH. Acidification of the aqueous extract yielded 6-chloro-2-[4-ethoxyphenyl)amino]-3-nitrobenzoic acid as reddish brown crystals, mp 174°-176° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Reaction of 7-amino-1-methylindazole and 2-iodo-3-nitrobenzoic acid as above gave 2-8 (1-methyl-1H-indazol-7-yl)amino]-3-nitrobenzoic acid (33% yield); mp (EtOAc/n-hexane) 240-244° C.; 1H NMR [(CD3)2SO] δ 4.33 (s, 3 H, NCH3), 6.55 (d, J=7.5 Hz, 1 H, ArH), 6.84 (t, J=7.7 Hz, 1 H, ArH), 6.90 (t, J=7.7 Hz, 1 H, ArH), 7.36 (d, J=7.9 Hz, 1 H, ArH), 7.80 (dd, J=8.1, 1.7 Hz, 1 H, ArH), 8.00 (s, 1 H, ArH), 8.31 (dd, J=7.5, 1.7 Hz, 1 H, ArH), 13.47 (br s, 1 H, COOH).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

4-(Aminomethyl)-3-nitrobenzoic acid G (0.8 g; 4 mmol) was dissolved in 10% aq. Na2CO3 (25 mL) and 1,4-dioxane (10 mL) and the solution was cooled to 0° C. A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.06 g; 4 mmol) in 1,4-dioxane (10 mL) was added dropwise for 20 min. After 2 h at 0-5° C. and 1 h at 10° C. the reaction mixture was filtered and the solution was acidified to pH 5 by addition of 1 N HCl. The precipitate was filtered, washed with H2O (2×2 mL) dried under vacuum (1.3 kPa; P2O5) to give 4-[[[9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-nitrobenzoic acid as a white solid (1.6 g; 3.7 mmol). Yield 92%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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